Product packaging for 4-Amino-2-nitro-1-naphthol(Cat. No.:CAS No. 319918-83-7)

4-Amino-2-nitro-1-naphthol

Cat. No.: B1655107
CAS No.: 319918-83-7
M. Wt: 204.18 g/mol
InChI Key: ANBUBGFZWBEEMR-UHFFFAOYSA-N
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Description

Contemporary Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis

Naphthalene and its derivatives are of significant interest due to their presence in many biologically active natural products, approved pharmaceuticals, and functional organic materials. researchgate.netgoogle.com The rigid, planar structure of the naphthalene core provides a well-defined framework for the attachment of various functional groups, leading to compounds with tailored electronic, optical, and biological properties. ias.ac.in In medicinal chemistry, naphthalene-based compounds have shown a wide spectrum of activities, including antimicrobial and anticancer properties. google.com Furthermore, the naphthalene scaffold is a key component in the design of organic ligands and materials for optoelectronics. orgsyn.org The development of efficient synthetic methods, such as C-H functionalization, has further expanded the accessibility and diversity of multifunctional naphthalene derivatives. researchgate.netias.ac.in

Positional Isomerism and Substituent Effects in Naphthol Systems

The chemical behavior of substituted naphthalenes is profoundly influenced by the position of the substituents on the aromatic rings. In naphthol systems, the location of the hydroxyl group and other substituents dictates the molecule's reactivity, acidity, and spectral properties. biosynth.com For instance, the relative positions of electron-donating groups (like amino groups) and electron-withdrawing groups (like nitro groups) can significantly alter the electron density distribution within the naphthalene ring system. This, in turn, affects the compound's chemical reactivity and its interactions with other molecules. wikipedia.org Studies on positional isomers of substituted naphthols have demonstrated that even subtle changes in substituent placement can lead to dramatic differences in properties such as fluorescence and selectivity in metal ion sensing. biosynth.comorgsyn.org

Contextualization of 4-Amino-2-nitro-1-naphthol within Aminonitronaphthol Research

This compound belongs to the class of aminonitronaphthols, which are naphthalene derivatives bearing amino, nitro, and hydroxyl functional groups. While specific research on this compound is limited, the broader class of aminonitroaromatic compounds has been investigated for various applications. For instance, some aminonitronaphthalenes have been computationally studied as potential high-energy-density materials.

The synthesis of related compounds often involves multi-step processes. For example, the preparation of aminonaphthol derivatives can be achieved through the reduction of corresponding nitro compounds. atamanchemicals.comwikipedia.org A common route to introduce an amino group at the 4-position of 1-naphthol (B170400) involves the reduction of a diazo dye precursor. atamanchemicals.comwikipedia.org The synthesis of a related compound, 4-chloro-2-nitro-1-naphthol, is achieved by the direct nitration of 4-chloro-1-naphthol. prepchem.com This suggests that a potential synthetic route to this compound could involve the nitration of 4-amino-1-naphthol (B40241) or the amination of a suitable di-substituted naphthalene precursor.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same naphthol skeleton suggests the potential for interesting intramolecular interactions and chemical properties. The compound can exist in tautomeric forms, a phenomenon observed in related systems like 4-amino-1,2-naphthoquinones. deepdyve.com Tautomerism, the migration of a proton, can significantly influence the compound's stability, color, and reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound319918-83-7C₁₀H₈N₂O₃204.18
4-Amino-2-methyl-1-naphthol83-70-5C₁₁H₁₁NO173.21
4-Nitro-1-naphthylamine (B40213)776-34-1C₁₀H₈N₂O₂188.18
4-Amino-2-nitrophenol (B85986)119-34-6C₆H₆N₂O₃154.12

Data sourced from wikipedia.orgnih.govchemicalbook.combldpharm.com

Emerging Research Trajectories for Multifunctional Naphthalene Compounds

Current research on naphthalene derivatives is increasingly focused on the development of multifunctional compounds that can perform several tasks simultaneously. researchgate.netlookchem.com This includes the design of molecules with combined therapeutic and diagnostic (theranostic) capabilities, or materials with novel optical and electronic properties. nih.gov The synthesis of complex, poly-substituted naphthalenes is a key area of investigation, with an emphasis on creating molecules with precisely controlled three-dimensional structures. researchgate.net The exploration of new catalytic methods and tandem reactions allows for the efficient construction of these intricate molecular architectures. researchgate.net The unique properties of multifunctional naphthalene compounds make them promising candidates for applications in areas such as targeted drug delivery, advanced imaging, and molecular sensing. atamanchemicals.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B1655107 4-Amino-2-nitro-1-naphthol CAS No. 319918-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

319918-83-7

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-amino-2-nitronaphthalen-1-ol

InChI

InChI=1S/C10H8N2O3/c11-8-5-9(12(14)15)10(13)7-4-2-1-3-6(7)8/h1-5,13H,11H2

InChI Key

ANBUBGFZWBEEMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 Amino 2 Nitro 1 Naphthol

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. vanderbilt.edu The naphthalene system is generally more reactive than benzene (B151609) in SEAr reactions because the energy required to disrupt the aromaticity to form the intermediate carbocation (a sigma complex or arenium ion) is lower. libretexts.org The regiochemical outcome of such reactions on 4-Amino-2-nitro-1-naphthol is determined by the directing effects of the existing substituents.

Influence of Amino and Hydroxyl Activating Groups on Regioselectivity

The amino (-NH2) and hydroxyl (-OH) groups are potent activating groups in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted naphthalene. vanderbilt.edu They are ortho- and para-directors, donating electron density to the aromatic ring system via resonance, which stabilizes the positively charged intermediate formed during the electrophilic attack.

In the context of the this compound precursor, 4-amino-1-naphthol (B40241), both the -OH group at C1 and the -NH2 group at C4 direct incoming electrophiles to their respective ortho and para positions.

-OH at C1: Strongly activates and directs towards C2 (ortho) and C4 (para).

-NH2 at C4: Strongly activates and directs towards C3 (ortho) and C5 (ortho, in the adjacent ring).

The nitration of 4-amino-1-naphthol to form this compound demonstrates this principle. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the C2 position. This position is ortho to the highly activating hydroxyl group and is sterically accessible. The strong activation by the hydroxyl and amino groups overcomes the deactivating effect of the nitro group that is being introduced. The formation of the 2-nitro isomer is favored because the arenium ion intermediate for attack at this position is significantly stabilized by resonance involving both the hydroxyl and amino groups. libretexts.orgyoutube.com This concerted directing effect makes the substitution highly regioselective. researchgate.netresearchgate.net

SubstituentPositionElectronic EffectTypePreferred Positions for Electrophilic Attack
-OHC1+R >> -IStrongly Activating, Ortho, Para-DirectorC2, C4
-NH₂C4+R > -IStrongly Activating, Ortho, Para-DirectorC3, C5
-NO₂C2-R, -IStrongly Deactivating, Meta-Director(Deactivates the ring, directs to C5, C7 relative to itself)

Theoretical Modeling of Nitration Reaction Coordinates

The process begins with the generation of the electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. nih.gov The key step is the attack of the electron-rich naphthalene π-system on the NO₂⁺ ion. Theoretical modeling would calculate the activation energies for the formation of the different possible arenium ion intermediates (sigma complexes) resulting from the attack at various positions on the 4-amino-1-naphthol ring.

These calculations would confirm that the transition state leading to the intermediate for substitution at the C2 position is the lowest in energy. researchgate.net This is due to the superior resonance stabilization provided by both the C1-hydroxyl and C4-amino groups, which delocalize the positive charge of the intermediate. The final step, a rapid deprotonation from C2, restores the aromaticity of the naphthalene ring, yielding the this compound product. vanderbilt.edu

Nucleophilic Reactivity at Substituted Positions

Reactivity of the Nitro Group in Nucleophilic Displacement Reactions

The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This effect makes the naphthalene core susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally unfavorable for electron-rich aromatics. wikipedia.orgyoutube.com

In this compound, the nitro group at the C2 position can act as a leaving group when the molecule is treated with a strong nucleophile. pressbooks.pub The reaction proceeds via an addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the nitro group (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the aromatic system. nih.gov In a subsequent, typically rapid step, the nitro group departs as a nitrite (B80452) ion (NO₂⁻), and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of the electron-donating amino and hydroxyl groups can modulate this reactivity, but the powerful activating effect of the nitro group for nucleophilic attack at its position is a dominant feature. libretexts.org For instance, treatment of related 1-alkoxy-2-nitronaphthalene compounds with Grignard reagents results in the displacement of the alkoxy group, showcasing the susceptibility of this region of the molecule to nucleophilic attack. elsevierpure.com

Intramolecular Cyclization Potentials and Related Rearrangements

The specific arrangement of the amino, nitro, and hydroxyl groups in this compound creates possibilities for intramolecular reactions, particularly cyclization, often following a preliminary transformation of one of the functional groups.

A common strategy involves the chemical or electrochemical reduction of the nitro group. rsc.org Reduction of the C2-nitro group to an amino group would yield 2,4-diamino-1-naphthol. This 1-hydroxy-2,4-diamine derivative possesses nucleophilic centers in close proximity, making it a prime candidate for condensation reactions with bifunctional electrophiles to form complex heterocyclic systems fused to the naphthalene core.

Furthermore, reactions involving adjacent nitro and amino or hydroxyl groups can lead to the formation of five- or six-membered heterocyclic rings. For example, reductive cyclization is a known method for synthesizing fused heterocycles from ortho-substituted nitroaromatics, such as the formation of benzimidazoles from o-nitroanilines or benzoxazoles from o-nitrophenols. rsc.orgresearchgate.netwikipedia.org Analogous intramolecular redox cyclization pathways could be envisioned for this compound under appropriate reductive conditions, potentially leading to naphtho-fused oxazines or similar heterocyclic structures. rsc.org

Electron Transfer Mechanisms and Radical Species Formation

The functional groups on this compound endow it with redox activity, allowing it to participate in electron transfer (ET) processes and form radical species.

Oxidative Pathways: The aminophenol moiety is susceptible to oxidation. Electrochemical or chemical oxidation can proceed via a one-electron, one-proton transfer (a proton-coupled electron transfer, PCET) to form a neutral phenoxyl radical. researchgate.netnih.gov This type of radical is stabilized by the adjacent amino group and the extended π-system of the naphthalene rings. Further oxidation can lead to the formation of a quinone-imine type structure, a common feature in the electrochemistry of aminophenols. nih.govmdpi.com

Reductive Pathways: The nitroaromatic portion of the molecule is readily reduced. In aprotic environments, it can undergo a one-electron reduction to form a nitro radical anion (ArNO₂⁻•). nih.gov These radical anions are often key intermediates in the biological and chemical activity of nitroaromatic compounds. chemrxiv.org While relatively stable, under certain conditions, these radical anions can participate in further reactions. For example, in the presence of oxygen, the electron can be transferred to O₂, generating a superoxide (B77818) radical and regenerating the parent nitro compound in a process known as "futile metabolism". nih.gov Spontaneous radical formation can also occur during the pyrolysis of nitroaromatic compounds. acs.orgacs.org

Reaction TypeKey Functional Group(s)DescriptionPotential Products/Intermediates
Electrophilic Aromatic Substitution-OH, -NH₂Directs incoming electrophiles (e.g., NO₂⁺) to activated positions, primarily C2.Substituted naphthalene derivatives.
Nucleophilic Aromatic Substitution (SNAr)-NO₂The nitro group acts as a leaving group upon attack by strong nucleophiles.2-substituted-4-amino-1-naphthols.
Intramolecular Cyclization-NH₂, -NO₂, -OHOften follows reduction of the -NO₂ group to -NH₂, enabling condensation reactions.Fused heterocyclic systems (e.g., naphthoxazines).
Oxidation (Electron Transfer)-OH, -NH₂Formation of phenoxyl radicals or quinone-imine species.Radical cations, quinone-imines.
Reduction (Electron Transfer)-NO₂Formation of a nitro radical anion.Nitro radical anion (ArNO₂⁻•).

Identification of Radical Intermediates (e.g., SRN1 mechanism)

Following the initial SET event, the resulting radical anion of this compound can participate in a variety of reactions. One of the most significant is the radical-nucleophilic aromatic substitution, or SRN1, mechanism. While direct studies on this compound are not prevalent, the mechanism is well-established for aromatic systems bearing an electron-withdrawing group and a suitable leaving group. researchgate.netresearchgate.net

The SRN1 mechanism proceeds via a chain reaction cycle:

Initiation: As described above, a single electron is transferred to the substrate to form a radical anion.

Propagation:

The radical anion fragments, expelling a leaving group (X⁻) to generate an aryl radical.

This aryl radical rapidly reacts with a nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers its excess electron to a neutral molecule of the starting material, forming the product and regenerating the initial radical anion, thus propagating the chain.

Termination: The chain reaction is terminated by various processes, such as radical coupling or reaction with a solvent or impurity.

In the context of a derivative of this compound (e.g., where a halide is present on the ring), the nitro group would facilitate the initial electron capture, and the subsequent steps of the SRN1 cycle could lead to the substitution of the halide by a nucleophile. rsc.orgnajah.edu The identification of the aryl radical intermediate is key to confirming this pathway. iastate.edu

Acid-Base Catalyzed Transformations and Associated Reaction Dynamics

The presence of both acidic (hydroxyl) and basic (amino) functional groups makes this compound susceptible to acid-base catalysis. The reactivity of these groups is modulated by the electronic effects of the other substituents on the aromatic ring.

Protonation and Deprotonation Equilibria of Amino and Hydroxyl Groups

The acid-base behavior of this compound is characterized by the pKa values of its hydroxyl and protonated amino groups.

Hydroxyl Group (-OH): The hydroxyl group is phenolic and thus acidic. Its acidity is significantly enhanced by the presence of the ortho-nitro group, which is a powerful electron-withdrawing group. This group stabilizes the resulting phenoxide anion through resonance and inductive effects, lowering the pKa of the hydroxyl group compared to unsubstituted 1-naphthol (B170400).

Amino Group (-NH₂): The amino group is basic and can be protonated to form an anilinium-type cation (-NH₃⁺). However, its basicity is substantially reduced by the delocalization of the nitrogen lone pair into the naphthalene ring and by the strong electron-withdrawing effect of the para-nitro group (relative to the amino group's position). This makes the amino group a much weaker base than a typical aliphatic amine.

The specific pKa values for this compound are not widely reported, but can be estimated based on related structures.

Table of Estimated pKa Values and Influencing Factors:

Functional GroupEquilibriumInfluencing FactorsEstimated pKa Range
Hydroxyl Group -OH ⇌ -O⁻ + H⁺Electron-withdrawing ortho-nitro group increases acidity.5 - 7
Amino Group -NH₃⁺ ⇌ -NH₂ + H⁺Electron-withdrawing para-nitro group decreases basicity.1 - 3

These equilibria are crucial in determining the dominant species of the molecule at a given pH, which in turn affects its solubility, color, and reactivity in acid- or base-catalyzed reactions. acs.org

Role of Solvent Polarity in Reaction Kinetics

Solvent polarity plays a critical role in modulating the rates of reactions involving this compound, particularly for processes that involve the formation of charged intermediates or transition states. acs.org

General principles suggest the following effects:

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions through hydrogen bonding and dipole-dipole interactions. They would be expected to accelerate reactions where charged species are formed, such as the protonation/deprotonation equilibria of the amino and hydroxyl groups. For SRN1 reactions, solvent effects can be complex, but polar solvents can influence the stability of the radical anions and ionic intermediates.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They are particularly good at solvating cations. They can significantly accelerate SRN1 reactions, which often proceed efficiently in these media.

Nonpolar Solvents (e.g., hexane, toluene): Reactions involving the formation of charged intermediates or highly polar transition states are generally disfavored and proceed much more slowly in nonpolar solvents due to the lack of stabilization. researchgate.net

The choice of solvent can therefore be a powerful tool to control the reaction pathway and rate. For instance, acid-base catalyzed transformations of this compound would be highly dependent on the solvent's ability to stabilize the protonated or deprotonated forms of the molecule. researchgate.net

Expected Influence of Solvent Polarity on Reaction Rates:

Reaction TypeSolventExpected Effect on RateRationale
Deprotonation of -OH group Polar ProticIncreaseStabilization of the resulting phenoxide anion and proton.
SRN1 Reaction Polar AproticIncreaseStabilization of charged intermediates and facilitation of radical chain propagation.
Non-polar Reaction NonpolarIncreaseMinimization of unfavorable solvation effects for nonpolar reactants. researchgate.net

Advanced Spectroscopic Characterization and Structural Determination of 4 Amino 2 Nitro 1 Naphthol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level structural analysis of organic compounds. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) nuclei within the 4-Amino-2-nitro-1-naphthol molecule can be achieved.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing nitro group will cause a noticeable upfield and downfield shift, respectively, for the protons in their vicinity. The protons of the -NH₂ and -OH groups are expected to appear as broad signals, and their chemical shifts can be sensitive to solvent and temperature.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the naphthalene (B1677914) ring are influenced by the attached functional groups. Carbons bearing the hydroxyl, amino, and nitro groups will exhibit characteristic chemical shifts. For instance, the carbon attached to the hydroxyl group (C1) is expected to be significantly deshielded.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in the amino and nitro groups. The chemical shift of the nitro group nitrogen is expected to appear at a significantly lower field compared to the amino group nitrogen.

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁵N Chemical Shift (ppm)
1-OHVariable (broad)150-160-
2-NO₂-135-145350-380
3-H7.0-7.2115-120-
4-NH₂Variable (broad)140-15050-80
5-H7.8-8.0125-130-
6-H7.4-7.6120-125-
7-H7.5-7.7125-130-
8-H8.0-8.2128-133-
4a-120-125-
8a-130-135-

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the three-dimensional structure of molecules. wikipedia.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks. In this compound, these experiments would reveal the connectivity between the protons on the naphthalene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, HMBC can show correlations from the amino protons to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the naphthalene ring and to understand the preferred conformation of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. nih.govmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretching vibration of the hydroxyl group will likely appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. The N-H stretching vibrations of the primary amino group are expected to appear as two sharp bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region. Analysis of the O-H and N-H stretching regions can provide insights into intramolecular and intermolecular hydrogen bonding interactions.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound (Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200-3600Strong, Broad
N-H Stretch (asymmetric)3400-3500Medium
N-H Stretch (symmetric)3300-3400Medium
Aromatic C-H Stretch3000-3100Medium
NO₂ Asymmetric Stretch1500-1560Strong
Aromatic C=C Stretch1450-1600Medium-Strong
NO₂ Symmetric Stretch1300-1370Strong
C-N Stretch1250-1350Medium
C-O Stretch1200-1300Medium-Strong

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is often a strong and characteristic band in the Raman spectrum. The C=C stretching vibrations of the aromatic ring are also typically strong in Raman spectra. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. currentseparations.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide information about the electronic transitions within the molecule. The UV-Visible absorption spectrum of this compound is expected to be complex due to the extended π-system of the naphthalene ring and the presence of auxochromic (amino and hydroxyl) and chromophoric (nitro) groups. The interaction of these groups can lead to intramolecular charge transfer (ICT) transitions. The absorption maxima (λmax) will likely be in the UV and visible regions, and their positions can be influenced by the solvent polarity. The presence of the amino and nitro groups is expected to cause a significant red shift (bathochromic shift) compared to unsubstituted naphthol. Information on the fluorescence properties would indicate the molecule's ability to de-excite radiatively, which can be influenced by factors such as the rigidity of the structure and the presence of the nitro group, which can sometimes quench fluorescence.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₈N₂O₃), the calculated monoisotopic mass is 204.0535 g/mol .

In addition to providing the precise mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺), HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through controlled fragmentation. While direct fragmentation data for this compound is unavailable, a fragmentation pathway can be proposed based on the analysis of its structural isomers and related compounds. For example, the mass spectrum of the isomer 1-Amino-2-naphthol shows a prominent fragment at m/z 130, corresponding to the loss of a formyl radical (•CHO) or sequential loss of CO and H.

For this compound, fragmentation is expected to initiate with common losses associated with its functional groups:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

Loss of H₂O: The presence of the ortho-amino and hydroxyl groups could facilitate the loss of a water molecule (18 Da).

Loss of CO: Naphthols are known to fragment via the loss of carbon monoxide (28 Da) from the ring structure.

Table 3: Predicted HRMS Fragmentation of this compound

m/z (Predicted)Ion FormulaDescription
204.0535[C₁₀H₈N₂O₃]⁺•Molecular Ion
187.0509[C₁₀H₇N₂O₂]⁺Loss of •OH radical
186.0429[C₁₀H₆N₂O₂]⁺•Loss of H₂O
174.0482[C₁₀H₈NO₂]⁺Loss of •NH₂ radical
158.0558[C₁₀H₈NO]⁺Loss of •NO₂ radical
130.0419[C₉H₆O]⁺•Loss of •NO₂ and CO

Advanced Characterization Techniques for Solid-State and Surface Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the single-crystal X-ray structure of this compound has not yet been reported. Should suitable single crystals be grown, an SCXRD analysis would provide invaluable information, including:

Confirmation of the substitution pattern on the naphthalene ring.

The degree of planarity of the bicyclic system.

The potential for intramolecular hydrogen bonding between the C1-hydroxyl and the C2-nitro group, or between the C4-amino group and adjacent functionalities.

The network of intermolecular hydrogen bonds involving the amino, hydroxyl, and nitro groups, which would dictate the solid-state packing arrangement.

Table 4: Information Obtainable from a Hypothetical SCXRD Analysis of this compound

Structural ParameterInformation Provided
Unit Cell Dimensions Size and shape of the repeating crystal lattice unit.
Space Group Symmetry of the crystal packing.
Bond Lengths & Angles Precise geometry of the molecule, confirming covalent structure.
Torsional Angles Conformation of substituent groups relative to the naphthalene ring.
Hydrogen Bonding Identification of intra- and intermolecular hydrogen bond donors and acceptors.
π-π Stacking Distance and geometry of interactions between aromatic rings.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. chemsynthesis.com While this compound is a diamagnetic, closed-shell molecule in its ground state, it possesses functional groups that can be induced to form radical species through redox reactions.

EPR spectroscopy could be employed to detect two primary types of radicals derived from this molecule:

Naphthoxy Radical: One-electron oxidation of the phenolic hydroxyl group would generate a naphthoxy radical. The unpaired electron would be delocalized across the π-system of the naphthalene ring. The EPR spectrum of this radical would be expected to show complex hyperfine splitting patterns due to the coupling of the unpaired electron with the various magnetic nuclei (¹H and ¹⁴N) in the molecule.

Nitro Anion Radical: One-electron reduction of the nitro group would produce a nitro anion radical ([R-NO₂]⁻•). In this species, the unpaired electron is primarily localized on the nitro group. Its EPR spectrum would be characterized by a large hyperfine splitting constant from the ¹⁴N nucleus (I=1), resulting in a characteristic triplet signal. Further, smaller couplings to the ring protons would also be expected.

These radical species could be generated chemically (e.g., using a chemical oxidant/reductant) or photochemically and then trapped at low temperatures or by using spin-trapping agents for detection by EPR. semanticscholar.org

Table 5: Potential Radical Species and their Expected EPR Characteristics

Radical SpeciesMethod of GenerationKey EPR Feature
Naphthoxy RadicalChemical or electrochemical oxidationComplex multi-line spectrum from hyperfine coupling to multiple ¹H and ¹⁴N nuclei.
Nitro Anion RadicalChemical or electrochemical reductionPrimary triplet signal from coupling to the ¹⁴N nucleus of the nitro group.

Computational Chemistry and Quantum Mechanical Investigations of 4 Amino 2 Nitro 1 Naphthol

Electronic Structure Theory and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the molecule's stability, reactivity, and spectroscopic properties. Theoretical methods are indispensable for characterizing these features with high precision.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 4-Amino-2-nitro-1-naphthol. DFT calculations, often using functionals like B3LYP, can optimize the molecular geometry to find the most stable arrangement of atoms.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netyoutube.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. samipubco.com For this compound, the presence of the electron-donating amino group raises the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy. This combined effect leads to a relatively small energy gap, indicating high chemical reactivity. nih.goviucr.org Computational studies on analogous aminonitronaphthalene compounds have shown HOMO-LUMO gaps in the range of 3.7 to 4.5 eV, which is characteristic of reactive organic molecules. researchgate.netnih.goviucr.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower hardness value (related to a smaller HOMO-LUMO gap) indicates a "softer" or more reactive molecule. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated for Analogous Aromatic Compounds Data is illustrative and derived from computational studies on similar naphthalene (B1677914) derivatives.

ParameterSymbolFormulaRepresentative Value
HOMO EnergyEHOMO--5.98 eV
LUMO EnergyELUMO--2.21 eV
HOMO-LUMO GapΔEELUMO - EHOMO3.77 eV
Ionization PotentialIP-EHOMO5.98 eV
Electron AffinityEA-ELUMO2.21 eV
Chemical Hardnessη(IP - EA) / 21.88 eV
Electronegativityχ(IP + EA) / 24.095 eV
Global Electrophilicityωχ² / (2η)4.46 eV

Charge Distribution, Electrostatic Potential, and Fukui Functions

The distribution of electronic charge within this compound is highly uneven due to the varied electronegativity of its constituent atoms and the influence of its functional groups. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this molecule, the oxygen atoms of the nitro and hydroxyl groups would exhibit strong negative potential, whereas the hydrogen atoms of the amino and hydroxyl groups would show positive potential. acs.orgwalisongo.ac.id

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The function f+(r) predicts sites for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. nih.govresearchgate.net For this compound, the analysis would likely show that the carbon atoms ortho and para to the electron-donating amino group are the preferred sites for electrophilic attack. Conversely, the carbon atom attached to the strongly electron-withdrawing nitro group is a probable site for nucleophilic attack. walisongo.ac.id Studies on aromatic systems with nitro groups have shown that these groups are strongly associated with localizing reactivity. researchgate.netnih.gov

Conformational Landscape and Intramolecular Interactions

The three-dimensional structure and internal interactions of this compound determine its physical and chemical properties. Computational analysis can map its conformational possibilities and the energetic contributions of non-covalent interactions.

Analysis of Hydrogen Bonding Networks and Their Energetic Contributions

The specific arrangement of the hydroxyl, nitro, and amino groups in this compound allows for the formation of significant intramolecular hydrogen bonds. A strong hydrogen bond is expected to form between the hydrogen atom of the 1-hydroxyl group and an oxygen atom of the adjacent 2-nitro group. This interaction creates a stable six-membered ring motif (O-H···O=N). semanticscholar.org

Table 2: Calculated Properties of Intramolecular Hydrogen Bond in a Representative Nitrophenol System Data is illustrative and based on DFT calculations of similar ortho-nitrophenol structures.

Hydrogen Bond TypeDonor-Acceptor AtomsH···A Distance (Å)D-H···A Angle (°)Estimated Bond Energy (kcal/mol)
Hydroxyl-NitroO-H···O1.75 - 1.85140 - 1507 - 9

Tautomerism and Its Influence on Electronic Structure

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. this compound can theoretically exist in different tautomeric forms. The primary form is the phenol-nitro tautomer. However, two other potential forms include:

Keto-Enol Tautomerism : The naphthol form can tautomerize to a keto form (naphthalenone). For simple naphthols, the enol (naphthol) form is overwhelmingly more stable due to the preservation of the aromatic system's stability.

Nitro-Aci-Nitro Tautomerism : The nitro group can tautomerize to its aci-nitro form, where a proton migrates from an adjacent carbon to one of the nitro-group oxygen atoms, forming a nitronic acid. earthlinepublishers.com

Computational studies on similar systems, such as aminonitroethylenes, have explored the relative stabilities and interconversion barriers of such tautomers using DFT. earthlinepublishers.com For this compound, quantum chemical calculations would almost certainly confirm that the aromatic phenol-nitro form is the global minimum on the potential energy surface, being significantly more stable than any keto or aci-nitro tautomers. The energetic cost of disrupting the naphthalene ring's aromaticity makes these alternative forms thermodynamically unfavorable under normal conditions.

Molecular Dynamics Simulations for Conformational Flexibility

The primary focus of an MD simulation on this molecule would be the torsional dynamics around the single bonds connecting the substituent groups to the naphthalene ring. The key dihedral angles governing the molecule's conformation are those associated with the rotation of the amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups. The conformational landscape is expected to be heavily influenced by the potential for intramolecular hydrogen bonding. Specifically, hydrogen bonds could form between the hydrogen atoms of the amino and hydroxyl groups and the oxygen atoms of the adjacent nitro group.

These simulations would typically be performed using a classical force field, with the system placed in a simulated solvent box (e.g., water or dimethyl sulfoxide) to mimic experimental conditions. Over the course of the simulation (typically spanning nanoseconds to microseconds), the trajectory of each atom is calculated, revealing the molecule's preferred orientations and the energy barriers between different conformational states.

Analysis of the simulation trajectory would yield information on:

Preferred Conformations: Identifying the most stable, low-energy conformations and the population distribution among them.

Hydrogen Bond Dynamics: Calculating the lifetime and geometry of intramolecular hydrogen bonds, which are critical in stabilizing specific conformers.

Rotational Barriers: Determining the energy required for the rotation of the -NO2 and -NH2 groups, which provides insight into the molecule's rigidity.

Table 1: Key Torsional Angles and Potential Intramolecular Hydrogen Bonds for MD Analysis of this compound

settingsParameter for AnalysisdescriptionDescriptioninsightsExpected Significance
Dihedral Angle (C3-C2-N-O)Rotation of the nitro group relative to the naphthalene plane.Steric hindrance and electronic conjugation effects.
Dihedral Angle (C3-C4-N-H)Rotation of the amino group.Defines potential for hydrogen bonding with the nitro group.
Hydrogen Bond (O-H···O-N)Interaction between the hydroxyl and nitro groups.Strongly locks the conformation, leading to a near-planar arrangement.
Hydrogen Bond (N-H···O-N)Interaction between the amino and nitro groups.Further stabilizes a planar conformation, increasing molecular rigidity.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can provide highly accurate simulations of various spectra.

Simulated UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be predicted using TD-DFT calculations. researchgate.net These calculations provide information on excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of electronic transitions, which relate to the intensity of absorption bands. mdpi.com

The UV-Vis spectrum of this molecule is expected to be complex due to the extended π-system of the naphthalene core and the presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-NO2). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. The primary electronic transitions would likely be of π → π* character, originating from the naphthalene system, and ICT transitions from the amino group (donor) to the nitro group (acceptor). The hydroxyl group would further modulate these transitions.

Simulated spectra are typically calculated in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects. qu.edu.qayoutube.com The fluorescence spectrum can be simulated by first optimizing the geometry of the first excited state and then calculating the energy of the emission back to the ground state.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound in Methanol (TD-DFT/B3LYP)

wavesλmax (nm)trending_upOscillator Strength (f)swap_horizMajor Orbital ContributionassignmentTransition Character
4150.45HOMO → LUMOπ → π* / ICT
3200.21HOMO-1 → LUMOπ → π
2850.15HOMO → LUMO+1π → π

Calculated Vibrational Frequencies (IR, Raman) and Normal Mode Analysis

The vibrational spectra (Infrared and Raman) of this compound can be accurately calculated using DFT methods, often with the B3LYP functional. These calculations begin with a geometry optimization to find the lowest energy structure, followed by a frequency calculation which provides the wavenumbers and intensities of the normal modes of vibration.

The calculated spectrum would show characteristic peaks corresponding to the functional groups present:

-OH group: A strong, broad stretching vibration (νO-H) typically around 3300-3500 cm⁻¹. Its position and shape would be sensitive to hydrogen bonding.

-NH2 group: Two distinct N-H stretching bands (asymmetric and symmetric, νN-H) in the 3300-3500 cm⁻¹ region, and a scissoring/bending mode (δN-H) around 1600-1650 cm⁻¹.

-NO2 group: Strong asymmetric (νasN-O) and symmetric (νsN-O) stretching vibrations, expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. spectroscopyonline.com

Naphthalene Core: A series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H aromatic stretching just above 3000 cm⁻¹.

Normal mode analysis allows each calculated frequency to be assigned to specific atomic motions, such as stretching, bending, or rocking, providing a complete interpretation of the experimental spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

vibrationPredicted Wavenumber (cm⁻¹, scaled)functionsVibrational Mode AssignmentnotesExpected IR/Raman Intensity
~3450Asymmetric N-H StretchMedium (IR) / Medium (Raman)
~3370Symmetric N-H StretchMedium (IR) / Medium (Raman)
~3320O-H Stretch (H-bonded)Strong, Broad (IR) / Weak (Raman)
~1620N-H ScissoringStrong (IR) / Weak (Raman)
~1535Asymmetric N-O StretchVery Strong (IR) / Strong (Raman)
~1340Symmetric N-O StretchVery Strong (IR) / Strong (Raman)

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating accurate ¹H and ¹³C NMR spectra. rsc.orgnih.govyoutube.com

For this compound, the chemical shifts of the protons and carbons in the naphthalene ring would be significantly influenced by the electronic effects of the substituents.

Shielding Effects: The electron-donating -OH and -NH2 groups increase electron density at the ortho and para positions, causing the corresponding nuclei to be more shielded and thus appear at a lower chemical shift (upfield).

Deshielding Effects: The strongly electron-withdrawing -NO2 group decreases electron density at its ortho and para positions, causing significant deshielding and a shift to higher chemical shift values (downfield).

By calculating the isotropic shielding tensor for each nucleus and referencing it against a standard compound (e.g., Tetramethylsilane), a complete, assignable NMR spectrum can be generated. nih.gov

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

looks_oneCarbon Atomgps_fixedPredicted δ (ppm)help_outlineRationale for Shift
C1 (-OH)~148.5Deshielded by direct attachment to electronegative oxygen.
C2 (-NO₂)~145.0Strongly deshielded by the electron-withdrawing nitro group.
C3~115.2Shielded (ortho to -NH₂).
C4 (-NH₂)~140.1Deshielded by direct attachment to nitrogen.

Theoretical Mechanistic Studies and Reaction Pathway Mapping

Computational chemistry is crucial for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

Transition State Localization and Activation Energy Barrier Determination

A plausible reaction to study for this compound is the nucleophilic aromatic substitution (SNA) of the nitro group, which is activated by its position on the electron-deficient naphthalene ring. wikipedia.org Theoretical studies can map the potential energy surface for such a reaction.

The process involves:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile like methoxide) and the final product are optimized.

Transition State (TS) Search: Computational algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is verified by a frequency calculation, which must show exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process. rsc.org

Intermediate Identification: The reaction may proceed through a stable intermediate, such as a Meisenheimer complex, where the nucleophile has added to the ring but the leaving group has not yet departed. nih.gov This intermediate would also be located and optimized.

Energy Profile Construction: By calculating the energies (typically Gibbs free energy) of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the highest-energy transition state gives the activation energy barrier, which determines the reaction rate. amazonaws.com

Table 5: Illustrative Reaction Energy Profile for a Hypothetical SNAr Reaction

timelineReaction SpeciesboltRelative Gibbs Free Energy (ΔG, kcal/mol)scienceDescription
Reactants0.0This compound + Nucleophile
Transition State 1 (TS1)+18.5Formation of the Meisenheimer intermediate. This is the activation energy barrier.
Meisenheimer Intermediate-5.2A stabilized anionic intermediate.
Transition State 2 (TS2)+10.3Expulsion of the nitrite (B80452) leaving group.
Products-12.8Substituted product + Nitrite

Computational and Quantum Mechanical Investigations of this compound Remain an Unexplored Frontier in Scientific Literature

Despite the importance of understanding the chemical behavior of nitroaromatic compounds, a thorough review of scientific databases reveals a significant gap in the computational and quantum mechanical investigation of this compound. Specific studies detailing the solvent effects on its reaction thermodynamics and kinetics, as well as simulations of its catalytic mechanisms, are not available in the current body of published research.

Nitroaromatic compounds are a class of molecules with significant industrial and environmental relevance. Their chemical properties, including reactivity and potential for catalytic transformation, are of great interest to researchers. Computational chemistry and quantum mechanical calculations have emerged as powerful tools to elucidate the intricate details of chemical reactions at a molecular level. These methods can provide valuable insights into reaction pathways, transition states, and the influence of the surrounding environment, such as solvents, on thermodynamic and kinetic parameters.

While general principles of computational chemistry can be applied to predict the behavior of this compound, the absence of dedicated studies means that specific data on its solvent-dependent reactivity and potential catalytic pathways remain speculative. Such research would be invaluable for a deeper understanding of its chemical nature and for exploring its potential applications.

Future computational studies on this compound could provide crucial data on:

Solvent Effects on Reaction Thermodynamics and Kinetics: How different solvents influence the energy changes and reaction rates of processes involving this molecule. This would involve calculating parameters such as solvation energies and activation barriers in various solvent environments.

Catalytic Mechanism Simulation: Elucidating the step-by-step mechanism by which this compound might participate in or be transformed by catalytic processes. This would involve identifying key intermediates and transition states in the presence of a catalyst.

The lack of such specific research highlights an opportunity for future investigations in the field of computational and theoretical chemistry. A dedicated study on this compound would not only contribute to the fundamental understanding of this specific molecule but also add to the broader knowledge of nitroaromatic compounds.

Exploratory Research Applications of 4 Amino 2 Nitro 1 Naphthol in Chemical Science

Fundamental Role as a Versatile Synthetic Intermediate

The strategic placement of electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups on the naphthalene (B1677914) core endows 4-amino-2-nitro-1-naphthol with significant potential as a versatile intermediate in organic synthesis. These functional groups serve as reactive handles for constructing more elaborate molecular architectures.

Precursor for the Synthesis of Novel Heterocyclic Compounds

In principle, the bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it a suitable starting material for the synthesis of fused heterocyclic systems. Reactions targeting these adjacent functionalities can lead to the formation of N- and O-containing rings, such as oxazines. While the synthesis of heterocyclic compounds is a major focus in organic chemistry due to their wide-ranging applications in medicine and industry, specific, documented examples detailing the use of this compound as a direct precursor for novel heterocyclic compounds are not extensively reported in the surveyed scientific literature. mdpi.comnih.gov However, the general reactivity patterns of ortho-aminophenols suggest that it could undergo condensation reactions with various electrophiles to yield fused ring systems.

Building Block for Complex Polycyclic Aromatic Hydrocarbon Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org The synthesis of complex or substituted PAHs is a significant area of research. While this compound contains the core naphthalene structure, its direct application as a building block for extending this system into more complex PAH derivatives is not a prominent theme in published research. Synthetic strategies for PAHs typically involve annulation reactions that build additional rings onto a pre-existing core, but specific methodologies employing this particular substituted naphthol are not readily found.

Investigations in Azo Dye Chemistry and Chromophore Design

The most well-established and academically studied application of this compound is in the field of azo dye chemistry. Its primary aromatic amine group is an ideal substrate for diazotization, a key reaction in the synthesis of azo compounds, which are among the most important classes of industrial and academic dyes. chegg.com

Study of Diazotization and Azo Coupling Reactions for Academic Dye Synthesis

The synthesis of azo dyes from this compound follows a classic two-step process: diazotization followed by azo coupling. nih.govacs.org

Step 1: Diazotization The primary aromatic amino group of this compound is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chegg.comorganic-chemistry.org The reaction must be performed at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas. chegg.com

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and is immediately used in the next step. It reacts with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine—in an electrophilic aromatic substitution reaction. nih.gov The diazonium ion attacks the activated ring of the coupling component to form the characteristic -N=N- azo linkage, creating a highly conjugated system responsible for the color of the dye. The position of the coupling is directed by the activating group on the coupling component. For phenols like beta-naphthol, the coupling typically occurs at the ortho or para position to the hydroxyl group. google.com

The general procedure allows for the synthesis of a wide array of azo dyes by varying the coupling component, as illustrated in the following table.

Diazonium ComponentCoupling ComponentResulting Azo Dye Structure (Hypothetical)
Diazotized this compoundPhenolA dye with the 4-hydroxyphenyl group attached to the azo bridge.
Diazotized this compoundAnilineA dye with the 4-aminophenyl group attached to the azo bridge.
Diazotized this compoundBeta-NaphtholA complex dye with two naphthalene units linked by the azo bridge.
Diazotized this compoundResorcinolA dye with the 2,4-dihydroxyphenyl group attached to the azo bridge.

Structure-Property Relationships of Naphthalene-based Chromophores

The color and properties of dyes derived from this compound are intrinsically linked to their molecular structure. The naphthalene core, combined with the substituent groups, forms a chromophore—the part of the molecule responsible for its color.

The properties of naphthalene-based fluorophores and chromophores are strongly influenced by the number, type, and position of substituents on the ring system. researchgate.net The presence of both an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂) on the aromatic system can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT mechanism is crucial in determining the color of the resulting dye. The extended conjugation provided by the azo bridge (-N=N-) further lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption of light to longer wavelengths (i.e., into the visible spectrum).

The specific shade, intensity, and fastness properties of the synthesized dyes depend on:

The Naphthalene Core: Provides a large, rigid, and electron-rich foundation.

Substituent Groups: The -OH, -NH₂, and -NO₂ groups on the original molecule, as well as the groups on the coupling component, modulate the electronic properties of the conjugated system, fine-tuning the color.

The Azo Bridge: Creates a highly delocalized π-electron system that spans across a large portion of the molecule.

By systematically changing the coupling component, researchers can study how structural modifications affect the absorption spectrum and thus the perceived color of the dye, providing valuable insights into the design of new chromophores with desired properties.

Contributions to Materials Science Research

While the functional groups present on this compound suggest potential applications in materials science—for instance, as a monomer for specialized polymers or as a component in functional materials—its specific contributions in this area are not widely documented in the available literature. The development of new materials often leverages unique molecular building blocks, but the utilization of this compound for such purposes has yet to be established as a significant research trend.

Exploration of Molecular Interactions in Organic Materials

The molecular structure of this compound, featuring a hydroxyl (-OH), an amino (-NH2), and a nitro (-NO2) group on a naphthalene scaffold, suggests it would be a prime candidate for studying molecular interactions. These functional groups can participate in various non-covalent interactions, such as:

Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as acceptors. These interactions are crucial in determining the crystal packing of organic solids and influencing the properties of blended materials.

π-π Stacking: The aromatic naphthalene core allows for π-π stacking interactions, which are fundamental to the assembly of many organic electronic materials.

Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that would influence its solubility and bulk material properties.

Despite this potential, specific studies quantifying these interactions for this compound or detailing its use as a model compound for exploring such phenomena in organic materials have not been identified in the public domain.

Research into Charge Transfer Complexes and Their Spectroscopic Properties

The concurrent presence of an electron-donating amino group and an electron-withdrawing nitro group on the π-conjugated naphthalene system makes this compound a classic intramolecular charge-transfer (ICT) system. In such systems, electronic excitation can lead to a significant transfer of electron density from the donor to the acceptor part of the molecule.

Furthermore, this compound could theoretically form intermolecular charge-transfer (CT) complexes with other electron-rich (donor) or electron-poor (acceptor) molecules. The formation of such complexes is typically characterized by the appearance of a new, often colorful, absorption band in the UV-Vis spectrum.

Key spectroscopic properties that would be investigated in such research include:

Spectroscopic ParameterDescription
λmax of CT Band The wavelength of maximum absorption for the charge-transfer transition, which is related to the energy gap between the donor and acceptor orbitals.
Molar Extinction Coefficient (ε) A measure of how strongly the CT complex absorbs light at a given wavelength.
Formation Constant (KCT) An equilibrium constant that quantifies the stability of the charge-transfer complex in solution.
Solvatochromism The shift in the position of the absorption band with changes in solvent polarity, indicative of changes in the dipole moment upon excitation.

However, specific experimental data, such as formation constants or spectroscopic values for charge-transfer complexes involving this compound, are not available in the reviewed literature.

Design and Synthesis of Advanced Functional Organic Materials

This compound possesses multiple reactive sites, making it a potentially versatile building block for the synthesis of more complex functional materials.

The amino group can be diazotized to create azo dyes, which are known for their intense colors and applications in sensing and nonlinear optics.

The hydroxyl group can be used as a nucleophile in esterification or etherification reactions to attach the naphthol core to other molecular units or polymer backbones.

The combination of functional groups could allow for its use in creating ligands for metal complexes or as a precursor for heterocyclic compounds.

While the synthesis of functional materials from various naphthol and aminophenol derivatives is a broad and active area of research, specific examples detailing the use of this compound as a direct precursor in the design of advanced functional organic materials are not documented in the available scientific literature.

Future Prospects and Interdisciplinary Research Directions

Development of Stereoselective Synthetic Methodologies

The presence of a chiral center, which can arise from the relative orientations of the functional groups or through derivatization, makes the development of stereoselective synthetic methods for 4-Amino-2-nitro-1-naphthol and its analogs a significant area of future research. The ability to control the three-dimensional arrangement of atoms is crucial for applications in pharmacology and materials science, where specific stereoisomers often exhibit desired activities.

Future synthetic strategies could focus on:

Asymmetric Catalysis : Utilizing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to direct the enantioselective or diastereoselective formation of aminonaphthol derivatives. For instance, modified Betti reactions, a multicomponent reaction involving a phenol (B47542), an aldehyde, and an amine, could be adapted using chiral amines or amino acids to produce optically active products. acs.orgmdpi.com

Biocatalysis : Employing enzymes, which are inherently chiral, to catalyze key synthetic steps with high stereoselectivity. wiley.com Enzymes like ketoreductases could be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, or transaminases for the stereoselective introduction of the amino group. wiley.comnih.gov The mild reaction conditions of biocatalysis are also advantageous for complex, functionalized molecules. nih.gov

Chiral Pool Synthesis : Starting from readily available, enantiomerically pure natural products to construct the chiral aminonaphthol scaffold.

The successful development of these methodologies would provide access to a library of stereochemically defined this compound derivatives, enabling a deeper understanding of their structure-activity relationships.

Synthetic ApproachDescriptionPotential Advantages
Asymmetric CatalysisUse of chiral catalysts (metal-based or organocatalysts) to control stereochemistry during the reaction. acs.orgHigh efficiency, broad substrate scope, and tunability of catalysts.
BiocatalysisEmployment of enzymes (e.g., ketoreductases, transaminases) for highly selective transformations. nih.govExcellent stereoselectivity, mild reaction conditions, and environmentally friendly.
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials.Access to enantiomerically pure starting materials.

In-depth Investigations of Excited State Dynamics and Photoreactivity

The combination of an extended π-system from the naphthalene (B1677914) core with both electron-donating and electron-withdrawing groups suggests that this compound possesses interesting photophysical properties. Nitroaromatic compounds are known for their unique photoinduced pathways, including rapid intersystem crossing from the singlet excited state to the triplet manifold. kaust.edu.sarsc.org

Future research in this area should involve:

Femtosecond Transient Absorption Spectroscopy : This technique can be used to directly observe the ultrafast processes that occur after the molecule absorbs light, such as internal conversion, intersystem crossing, and intramolecular charge transfer. rsc.orgresearchgate.net The dynamics of these processes are critical for understanding the molecule's potential in applications like photocatalysis or as a photosensitizer.

Time-Resolved Fluorescence Spectroscopy : To measure the lifetime of the singlet excited state and how it is affected by the solvent environment and molecular structure. The fluorescence quantum yield and Stokes shift in various solvents can provide insights into the nature of the excited state. rsc.org

Computational Modeling : High-level quantum chemical calculations can complement experimental studies by mapping the potential energy surfaces of the ground and excited states. chemrxiv.org This can help elucidate the specific pathways for deactivation of the excited state and predict the photoreactivity of the molecule, including potential photodissociation or rearrangement reactions. rsc.orgnih.gov

A thorough understanding of the excited-state dynamics is essential for designing and optimizing molecules for light-driven applications. researchgate.net

Research TechniqueFocus of InvestigationExpected Insights
Femtosecond Transient AbsorptionUltrafast deactivation pathways of the excited state.Rates of intersystem crossing, internal conversion, and charge transfer. rsc.org
Time-Resolved FluorescenceLifetime and characteristics of the singlet excited state.Influence of solvent polarity on excited-state behavior and quantum yield. rsc.org
Computational ChemistryPotential energy surfaces and electronic transitions.Prediction of reaction pathways and photoproducts. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules with tailored properties. For this compound, these computational tools can accelerate the discovery of derivatives with enhanced functionalities.

Interdisciplinary research in this domain would focus on:

Predictive Modeling : Developing ML models trained on existing chemical databases to predict the properties of novel this compound derivatives. These properties could include absorption spectra, excited-state energies, redox potentials, and even potential biological activity.

Generative Models : Using advanced AI architectures, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design new molecular structures based on the this compound scaffold. These models can explore a vast chemical space to identify candidates with optimized properties for specific applications, such as improved photosensitizers for photodynamic therapy. mdpi.commdpi.comnih.gov

Structure-Property Relationship Elucidation : AI algorithms can help to identify complex relationships between the molecular structure of these compounds and their observed properties, providing chemists with new design principles. acs.org

Integrating AI and ML into the research workflow can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds.

Exploration of Electrochemical and Photocatalytic Properties

The presence of redox-active nitro, amino, and hydroxyl groups on a naphthalene core suggests that this compound could have interesting electrochemical and photocatalytic properties. The study of naphthol isomers has shown that they undergo irreversible oxidation, leading to the formation of polymers on electrode surfaces, a property that can be harnessed for electrode modification. mdpi.com

Future investigations should explore:

Cyclic Voltammetry : To characterize the redox behavior of this compound and its derivatives. This would determine the oxidation and reduction potentials and provide insights into the electrochemical stability of the molecule. researchgate.net

Electrocatalysis : Investigating the potential of this compound, or polymers derived from it, to catalyze electrochemical reactions. Modified electrodes could be developed for sensing applications or for electrosynthesis. oup.comjst.go.jp The electrochemical nitration of naphthalene is a known process, suggesting that related compounds could be involved in similar redox transformations. scielo.br

Photocatalysis : Assessing the ability of this compound to act as a photocatalyst, particularly for redox reactions. Upon light absorption, the molecule could generate reactive oxygen species or engage in electron transfer processes, which could be utilized for environmental remediation or in organic synthesis. The degradation of related compounds like 2-naphthol (B1666908) via advanced oxidation processes has been studied, providing a basis for this research. mdpi.com

The synergy between the electrochemical and photochemical properties of this compound could lead to the development of novel materials for energy conversion and environmental applications.

Investigations into Supramolecular Chemistry and Self-Assembly Processes

The functional groups on this compound—the hydroxyl, amino, and nitro groups—are all capable of participating in non-covalent interactions, particularly hydrogen bonding. This opens up the possibility of forming well-defined supramolecular structures through self-assembly. The intramolecular hydrogen bonding observed in o-nitrophenol is a classic example of such interactions influencing molecular conformation and properties. vedantu.comtestbook.comquora.com

Future research directions include:

Crystal Engineering : Systematically studying the crystallization of this compound and its derivatives to understand the packing motifs in the solid state. This can reveal the preferred hydrogen bonding patterns and other intermolecular interactions.

Solution-Phase Assembly : Investigating the self-assembly behavior in different solvents to form discrete supramolecular structures or extended networks. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be used to characterize the assembled species.

Functional Materials from Self-Assembly : Exploring the potential to create functional materials, such as gels, liquid crystals, or nanomaterials, by controlling the self-assembly process. nih.govnih.gov The collective properties of these assembled materials could be significantly different from those of the individual molecules and could find applications in sensing, drug delivery, or electronics. nih.gov

By understanding and controlling the non-covalent interactions, it may be possible to construct complex and functional supramolecular architectures from this compound building blocks.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-nitro-1-naphthol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of nitro-amino-naphthol derivatives typically involves sequential functionalization of the naphthalene backbone. For example:

  • Nitrosation and Sulfonation : A multi-step approach using β-naphthol as a precursor, involving nitrosation, addition, and sulfonation in water-alcohol solvents (e.g., ethanol/water mixtures) can yield structurally similar compounds like 1-amino-2-naphthol-4-sulfonic acid . Adjusting solvent ratios (e.g., 1:4 ethanol/water) and reaction temperatures (40–60°C) can optimize yield and purity.
  • Catalytic Optimization : Barium phosphate nano-powders have been used to catalyze multi-component reactions (e.g., aldehydes, amides, and 2-naphthol) for derivatives like 1-amidoalkyl-2-naphthols, achieving yields >80% . Similar catalysts may enhance nitro-group introduction in this compound synthesis.

Q. How should researchers address oxidative instability during storage and handling of this compound?

Methodological Answer:

  • Inert Atmosphere Storage : Similar amino-naphthol derivatives (e.g., 1-amino-2-naphthol-4-sulfonic acid) oxidize rapidly in air, turning pink or brown due to hydroxyl and amino group reactivity. Store under nitrogen or argon in airtight, light-resistant containers .
  • Stabilizing Agents : Add antioxidants like sodium sulfite (0.1–1% w/w) to aqueous solutions to inhibit oxidation. Pre-purify solvents (e.g., degas with nitrogen) for synthetic intermediates .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives, and how can spectral data inconsistencies be resolved?

Methodological Answer:

  • HPLC/LC-MS with Reference Standards : Use certified reference materials (e.g., 4-Amino-2-nitrotoluene standard, CAS 119-32-4) for calibration. Retention time matching and spiking experiments can confirm identity .
  • Spectral Discrepancies : For NMR, compare with databases (e.g., NIST Chemistry WebBook) and resolve ambiguities via 2D-COSY or HSQC to assign proton environments. For example, aromatic protons in nitro-naphthols show distinct splitting patterns (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Verify empirical formulas (e.g., C₁₀H₈N₂O₃) using combustion analysis, especially when synthetic yields deviate >5% from theoretical values .

Q. How does the nitro group positioning in this compound influence its reactivity in azo dye synthesis compared to other isomers?

Methodological Answer:

  • Electrophilic Substitution Trends : The nitro group at position 2 directs further substitution (e.g., sulfonation, diazo coupling) to meta positions, critical for dye chromophore formation. Compare with 1-amino-6-nitro-2-naphthol-4-sulfonic acid, where nitro at position 6 enhances bathochromic shifts in dyes like Acid Black 52 .
  • Reactivity Screening : Conduct kinetic studies using UV-Vis spectroscopy to monitor azo bond formation rates. For example, nitro groups in ortho positions to amino groups may sterically hinder coupling, reducing dye yield by 15–20% compared to para-nitro isomers .

Q. How can researchers resolve contradictions in reported synthetic yields for nitro-amino-naphthol derivatives?

Methodological Answer:

  • Controlled Variable Testing : Replicate reported procedures (e.g., solvent polarity, catalyst loading) while isolating variables. For instance, barium phosphate nano-powders increase yields by 20% compared to conventional acids in multi-component reactions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitrated species) that reduce yields. Adjust stoichiometry (e.g., HNO₂:HCl ratios) to minimize byproduct formation .

Q. What computational methods are suitable for predicting the solubility and reactivity of this compound in polar solvents?

Methodological Answer:

  • DFT Calculations : Model solvation energies using Gaussian09 with solvent models (e.g., PCM for water). Compare with experimental solubility data for validation .
  • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the amino group (f⁻ > 0.3) is prone to electrophilic attack, while the nitro group stabilizes adjacent positions .

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